![molecular formula C13H13NO3 B6414923 2-(2,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% CAS No. 1261971-60-1](/img/structure/B6414923.png)
2-(2,4-Dimethoxyphenyl)-5-hydroxypyridine, 95%
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Overview
Description
2-(2,4-Dimethoxyphenyl)-5-hydroxypyridine, 95% (2,4-DMP-5-OHP-95) is an aromatic heterocyclic compound that is commonly used in organic synthesis. It is a versatile reagent that can be used to synthesize a variety of compounds. This compound is also known as 2-hydroxy-2,4-dimethoxyphenyl pyridine (2-H-2,4-DMPP) and is a valuable reagent for organic chemists.
Mechanism of Action
The mechanism of action of 2,4-DMP-5-OHP-95 is not well-understood. However, it is thought to act as a nucleophilic catalyst in organic reactions, allowing for the formation of new bonds between molecules. Additionally, 2,4-DMP-5-OHP-95 can undergo a variety of reactions with other molecules, including oxidation, reduction, and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-DMP-5-OHP-95 are not well-understood. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments. Additionally, it has been shown to not cause any adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The major advantage of using 2,4-DMP-5-OHP-95 in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is also non-toxic and non-irritating. Additionally, it is relatively inexpensive, making it an attractive reagent for organic chemists. However, one limitation of 2,4-DMP-5-OHP-95 is that it is not very stable, and it can decompose rapidly when exposed to light or heat.
Future Directions
The future of 2,4-DMP-5-OHP-95 is promising. It has potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, it could be used as a catalyst in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, further research could be done to better understand the mechanism of action of 2,4-DMP-5-OHP-95 and to develop new synthetic methods for its use. Finally, further research could be done to better understand the biochemical and physiological effects of 2,4-DMP-5-OHP-95.
Synthesis Methods
2,4-DMP-5-OHP-95 can be synthesized in a two-step process. The first step involves the reaction of 2,4-dimethoxyphenylacetonitrile (2,4-DMPA) with aqueous sodium hydroxide to form 2,4-dimethoxyphenylacetic acid (2,4-DMPAc). This is followed by a reaction of 2,4-DMPAc with pyridine in the presence of a base to form 2,4-DMP-5-OHP-95.
Scientific Research Applications
2,4-DMP-5-OHP-95 has been used in a wide range of scientific applications, including in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and imidazoles. Additionally, 2,4-DMP-5-OHP-95 has been used as a catalyst in organic reactions, as well as in the synthesis of pharmaceuticals and other organic compounds.
properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-10-4-5-11(13(7-10)17-2)12-6-3-9(15)8-14-12/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAUVJYHRDCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692639 |
Source
|
Record name | 6-(2,4-Dimethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethoxyphenyl)pyridin-3-ol | |
CAS RN |
1261971-60-1 |
Source
|
Record name | 6-(2,4-Dimethoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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